molecular formula C20H18ClN5O2 B10914570 N-(2-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914570
M. Wt: 395.8 g/mol
InChI Key: XRWQEDXHEDUKAB-UHFFFAOYSA-N
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Description

N~4~-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the core isoxazolo[5,4-b]pyridine structure, followed by the introduction of the 2-chlorobenzyl and 1-ethyl-1H-pyrazol-3-yl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N~4~-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

N~4~-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-(2-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
  • N-(2-chlorobenzyl)-6-(1-methyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

These compounds share structural similarities but differ in specific functional groups, which can influence their reactivity, biological activity, and potential applications. The unique combination of functional groups in N4-(2-CHLOROBENZYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE makes it distinct and valuable for various research and industrial purposes.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-3-26-9-8-16(24-26)17-10-14(18-12(2)25-28-20(18)23-17)19(27)22-11-13-6-4-5-7-15(13)21/h4-10H,3,11H2,1-2H3,(H,22,27)

InChI Key

XRWQEDXHEDUKAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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